Idaverine

Muscarinic receptor pharmacology Subtype selectivity Smooth muscle research

Researchers needing a validated M2-selective pharmacological tool often face supply chain uncertainty with niche experimental compounds. Idaverine eliminates receptor subtype ambiguity in your assays. - 20-fold M2 over M3 binding selectivity, ideal for minimizing M3-mediated confounding effects in cardiac or neuronal studies. - Well-characterized human PK (29% oral bioavailability, MRT 4.4h) enables robust PBPK modeling and benchmarking. - Validated negative control in motion sickness models, confirming functional M2 selectivity devoid of M3 anti-emetic activity. Order with confidence: consistent purity, documented analytical data, and reliable global fulfillment for your critical receptor research.

Molecular Formula C24H39N3O3
Molecular Weight 417.6 g/mol
CAS No. 100927-13-7
Cat. No. B028384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdaverine
CAS100927-13-7
Synonymsidaverine
idaverine, (+-)-isome
Molecular FormulaC24H39N3O3
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)C(C)CC2=CC=C(C=C2)OC
InChIInChI=1S/C24H39N3O3/c1-6-26(19(2)18-20-9-11-22(30-5)12-10-20)15-7-8-23(28)27-16-13-21(14-17-27)24(29)25(3)4/h9-12,19,21H,6-8,13-18H2,1-5H3/t19-/m0/s1
InChIKeyFUWZBLSXACKFQX-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idaverine (100927-13-7) for Procurement: Baseline Profile of an M2-Selective Spasmolytic


Idaverine (CAS 100927-13-7) is a small molecule experimental drug belonging to the class of spasmolytics with a papaverine-like action, as indicated by the INN stem '-verine' [1]. It is characterized as an M2-selective muscarinic receptor antagonist [2], with a molecular weight of 417.58 g/mol and the formula C24H39N3O3 [3]. This compound is intended for research use only (RUO) and has been investigated primarily for its effects on smooth muscle contractions and its potential application in conditions such as irritable bowel syndrome [4].

Idaverine (100927-13-7): Why In-Class Spasmolytics Are Not Interchangeable for Targeted Research


Broad class substitution among antispasmodic agents is not scientifically justifiable due to dramatic differences in efficacy, safety, and mechanism of action even within the same therapeutic category [1]. For Idaverine, its specific profile as an M2-selective antagonist with a distinct selectivity ratio (20-fold over M3) [2] and a unique human pharmacokinetic signature (e.g., ~29% oral bioavailability, MRT 4.4h) [3] fundamentally differentiates it from other anticholinergics like atropine (non-selective), pirenzepine (M1-selective), or AF-DX 116 (M2-selective with different M1/M2 profile) [2]. Using a generic alternative risks introducing confounding variables in receptor subtype studies, altering spasmolytic outcomes, and invalidating dose-response models derived specifically for Idaverine's quantitative behavior.

Idaverine (100927-13-7) Procurement Guide: Quantitative Differentiators Against Comparator Compounds


Idaverine's 20-Fold M2-over-M3 Selectivity Contrasts with AF-DX 116's Broader Profile

Idaverine demonstrates a 20-fold selectivity for M2-binding sites over M3-binding sites in radioligand binding studies, a profile that is distinct from other M2-preferring antagonists like AF-DX 116. While AF-DX 116 also shows M2 selectivity (Ki M2=64nM, M3=786nM; ~12-fold) [2], Idaverine's lower selectivity for M2 over M1 (Hill slope deviation from unity) contrasts with AF-DX 116's clearer M2-over-M1 preference [1]. This nuanced selectivity profile is critical for research dissecting M2-specific physiological responses.

Muscarinic receptor pharmacology Subtype selectivity Smooth muscle research

Human Pharmacokinetics: Idaverine's 29% Oral Bioavailability and Rapid Clearance (900 mL/min)

In a human study (n=12 healthy males), Idaverine exhibited a mean systemic oral bioavailability (F) of approximately 29% following a 2 mg oral dose [1]. The mean residence time (MRT) was 4.4 hours after oral dosing, and the clearance (CLS) was high at 900 mL/min, with evidence of net tubular secretion [1]. These parameters provide a distinct kinetic signature; for comparison, the commonly used spasmolytic mebeverine has near-zero oral bioavailability due to extensive first-pass metabolism [2], while drotaverine's bioavailability is reported to be around 95% in humans [3].

Pharmacokinetics Drug metabolism Oral bioavailability

Lack of Motion Sickness Prevention in Cats: A Negative Control Differentiating Idaverine from M3-Active Antimuscarinics

Idaverine failed to prevent motion sickness in cats at doses ranging from 0.03 to 3 mg/kg [1]. This result is interpreted to implicate M3-receptors in the motion sickness suppressant effect of antimuscarinic drugs [1]. In contrast, the non-selective antagonist scopolamine, which has high affinity for M3 receptors, is a clinically effective motion sickness prophylactic [2]. Therefore, Idaverine's lack of efficacy in this model serves as a functional confirmation of its M2-over-M3 selectivity in vivo and distinguishes it from antimuscarinics with anti-emetic properties.

Motion sickness In vivo pharmacology Receptor subtype function

Smooth Muscle Receptor Selectivity: <5-Fold M2 vs. Ileal/Tracheal Receptors

While Idaverine shows 20-fold selectivity for M2 over M3 binding sites, its functional selectivity in smooth muscle preparations is more modest. It exhibited less than 5-fold selectivity for M2-receptors compared to ileal and tracheal smooth muscle receptors in organ bath experiments [1]. This contrasts with compounds like 4-DAMP, which demonstrate high selectivity for M3 receptors over M2 in functional assays [2]. This tissue-specific profile indicates that Idaverine's receptor binding selectivity does not linearly translate to functional tissue selectivity, a critical nuance for researchers modeling in vivo or ex vivo responses.

Smooth muscle pharmacology Tissue selectivity In vitro organ bath

Idaverine (100927-13-7): Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Muscarinic Receptor Subtype Characterization Studies

Procure Idaverine for use as a pharmacological tool to dissect M2 vs. M3 receptor-mediated pathways. Its 20-fold binding selectivity over M3 makes it suitable for in vitro binding assays and functional studies where M3-mediated effects need to be minimized, such as in studies of cardiac muscarinic function or neuronal M2 autoreceptor function [1]. Its distinct profile compared to AF-DX 116 [2] provides a comparative tool for mapping receptor subtype contributions.

In Vivo Pharmacokinetic and Pharmacodynamic Modeling

Utilize Idaverine in preclinical or clinical pharmacokinetic studies to model the behavior of a moderately bioavailable (~29%), rapidly cleared (900 mL/min) compound with active tubular secretion [1]. Its well-defined human PK parameters [1] make it a useful reference for developing physiologically based pharmacokinetic (PBPK) models or for benchmarking new spasmolytic candidates with similar clearance pathways.

Negative Control in Motion Sickness and Emesis Research

Employ Idaverine as a negative control in animal models of motion sickness or chemotherapy-induced nausea. Its proven lack of efficacy in the cat motion sickness model [1] validates it as an M2-selective agent devoid of M3-mediated anti-emetic activity. This allows researchers to differentiate between M2 and M3 contributions to emetic pathways when comparing against scopolamine or other anti-muscarinics.

Ex Vivo Smooth Muscle Contractility Studies with Caution

Apply Idaverine in ex vivo organ bath experiments using guinea pig ileum or trachea, but with the explicit understanding that its functional selectivity in these tissues is limited (<5-fold over M2) [1]. It is best used in comparative studies alongside compounds with distinct functional profiles (e.g., 4-DAMP) to elucidate the relationship between receptor binding and tissue response in smooth muscle preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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